6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride
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Overview
Description
6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride is a compound that features a dibenzofuran moiety, which is a bicyclic heteroaromatic system. This structure is of interest due to its presence in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine: A structurally similar compound without the hydrochloride group.
Dibenzofuran: The parent compound, which lacks the amine group and tetrahydro modification.
Uniqueness
6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications.
Properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10;/h3,5-6H,1-2,4,7,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFHXJPWUVWYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203854 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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